molecular formula C14H14ClNO2 B3273044 4-(4-Carboxyphenyl)benzylamine hydrochloride CAS No. 578026-68-3

4-(4-Carboxyphenyl)benzylamine hydrochloride

Cat. No.: B3273044
CAS No.: 578026-68-3
M. Wt: 263.72
InChI Key: ZBIAHIYQFFLIGR-UHFFFAOYSA-N
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Description

4-(4-Carboxyphenyl)benzylamine hydrochloride is a novel organic compound with the molecular formula C14H14ClNO2 and a molecular weight of 263.72 g/mol

Preparation Methods

The synthesis of 4-(4-Carboxyphenyl)benzylamine hydrochloride involves several steps. One common synthetic route includes the reaction of 4-carboxybenzaldehyde with benzylamine under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity. Industrial production methods may involve optimization of these conditions to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

4-(4-Carboxyphenyl)benzylamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: This compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

4-(4-Carboxyphenyl)benzylamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Carboxyphenyl)benzylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-(4-Carboxyphenyl)benzylamine hydrochloride can be compared with other similar compounds, such as:

    Benzylamine: A simpler compound with similar functional groups but lacking the carboxyphenyl moiety.

    4-Carboxybenzylamine: Similar to this compound but without the hydrochloride salt form.

The uniqueness of this compound lies in its specific structure, which provides distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-[4-(aminomethyl)phenyl]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2.ClH/c15-9-10-1-3-11(4-2-10)12-5-7-13(8-6-12)14(16)17;/h1-8H,9,15H2,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBIAHIYQFFLIGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C2=CC=C(C=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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